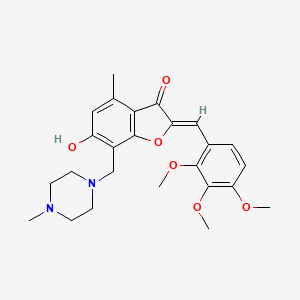

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at the C2 position. Key structural features include:

- A (Z)-configuration at the C2 benzylidene double bond.

- 2,3,4-Trimethoxybenzylidene substitution, which increases lipophilicity and may influence binding affinity.

- A 6-hydroxy group contributing to hydrogen-bonding capacity.

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-15-12-18(28)17(14-27-10-8-26(2)9-11-27)24-21(15)22(29)20(33-24)13-16-6-7-19(30-3)25(32-5)23(16)31-4/h6-7,12-13,28H,8-11,14H2,1-5H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPZLISBWVCNPN-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)CN4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one, commonly referred to as compound 1 , is a novel benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound's structure features a benzofuran core modified with a piperazine moiety and a trimethoxybenzylidene side chain, which may contribute to its pharmacological effects.

The molecular formula of compound 1 is , with a molecular weight of approximately 454.523 g/mol. The compound is characterized by its unique structural components that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H30N2O6 |

| Molecular Weight | 454.523 g/mol |

| CAS Number | 929973-20-6 |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compound 1. Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study demonstrated that benzofuran derivatives could inhibit tubulin polymerization, thereby inducing apoptosis in cancer cells . In vitro assays have shown that compound 1 can induce cell cycle arrest and apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Study:

In a comparative study examining the cytotoxic effects of various benzofuran derivatives, compound 1 was found to have IC50 values in the low micromolar range against MGC 80-3 and HCT-116 cell lines, indicating potent anticancer activity . The mechanism of action appears to involve the disruption of microtubule dynamics, which is critical for cell division.

Neuropharmacological Effects

The piperazine moiety in compound 1 suggests potential interactions with neurotransmitter systems. Research into similar piperazine-containing compounds has revealed their affinity for serotonin receptors, which are implicated in mood regulation and anxiety disorders . Preliminary studies indicate that compound 1 may exhibit anxiolytic-like effects in animal models, warranting further investigation into its neuropharmacological profile.

Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Neuropharmacological | Potential anxiolytic effects |

The biological activity of compound 1 is hypothesized to be mediated through multiple mechanisms:

- Microtubule Disruption: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Serotonin Receptor Modulation: The piperazine group may interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and anxiety levels.

Scientific Research Applications

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for managing inflammatory conditions.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Celecoxib | 0.78 | COX-II |

| Test Compound | 0.62 | COX-II |

The IC50 value indicates that the compound has promising potential comparable to established anti-inflammatory drugs.

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant properties. It protects cells from oxidative stress through various assays measuring free radical scavenging capabilities.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity against multiple cancer cell lines. Mechanistic studies indicate that it induces apoptosis and causes cell cycle arrest, which could be beneficial in cancer therapy.

In Vivo Studies

Animal models have shown that treatment with this compound results in significant reductions in inflammatory markers compared to control groups. These studies underline its therapeutic potential in managing inflammation-related diseases.

Cell Culture Studies

In vitro experiments using human cancer cell lines have revealed that the compound induces apoptosis at concentrations that do not adversely affect normal cells. This suggests a favorable therapeutic index and highlights its potential as a cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs from the evidence, focusing on structural variations, synthetic yields, and spectral properties.

Key Observations:

Piperazine Modifications: The target compound and Analog 1 both feature a piperazinylmethyl group but differ in the piperazine substituent (4-methyl vs. 4-(2-hydroxyethyl)). Analog 2 uses an unsubstituted piperazine, which may reduce steric hindrance but also decrease solubility .

Analog 2 replaces the benzylidene with a 5-methoxybenzofuran-2-ylmethylene group, altering conjugation and steric effects .

Synthetic Yields :

- Analog 2 was synthesized via a two-step process with moderate yields (43–69%), highlighting challenges in aurone derivatization. The final demethylation step using BBr3 achieved 48% yield, suggesting sensitivity to reaction conditions .

Spectral Data :

- In Analog 2 , the ¹H NMR signal at δ 6.58 (s) corresponds to the benzofuran proton, while δ 7.53 (d, J=8.9 Hz) reflects the aromatic protons of the methoxybenzofuran substituent .

Research Implications and Gaps

- Activity Prediction : The target compound’s 2,3,4-trimethoxybenzylidene group may improve binding to targets like kinases or tubulin, as seen in aurones with similar substitution patterns .

- Synthetic Challenges : Piperazine functionalization (e.g., 4-methyl vs. 4-(2-hydroxyethyl)) requires optimized coupling conditions to avoid side reactions .

- Data Limitations : Direct spectral or biological data for the target compound are absent in the evidence, necessitating further experimental validation.

Q & A

Basic: What are the key synthetic routes for this benzofuran derivative, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

- Step 1: Condensation of a hydroxy-substituted benzofuran-3(2H)-one core (e.g., 6-hydroxy-4-methylbenzofuranone) with 2,3,4-trimethoxybenzaldehyde under basic conditions (e.g., K₂CO₃/ethanol, reflux) to form the benzylidene moiety .

- Step 2: Introduction of the 4-methylpiperazinylmethyl group via nucleophilic substitution or Mannich reaction, using reagents like 4-methylpiperazine and formaldehyde .

- Characterization: Intermediates are verified via ¹H/¹³C NMR (to confirm regiochemistry and stereochemistry) and HRMS (for molecular weight validation). Purity is assessed using HPLC .

Basic: Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene group?

- ¹H NMR: The coupling constant (J) between the benzylidene proton and the adjacent furan oxygen is typically <12 Hz for the Z-isomer, distinguishing it from the E-isomer (J >12 Hz) .

- NOESY/ROESY: Nuclear Overhauser effects between the benzylidene proton and the furan oxygen confirm spatial proximity in the Z-configuration .

- IR Spectroscopy: A carbonyl stretch near 1680–1700 cm⁻¹ confirms the benzofuran-3(2H)-one core .

Advanced: How can reaction yields be optimized during the introduction of the 4-methylpiperazinylmethyl group?

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperazine nitrogen, improving substitution efficiency .

- Catalysis: Use of catalytic KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation .

- Temperature Control: Maintaining 50–60°C prevents side reactions (e.g., over-alkylation) .

- Workup: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) isolates the target compound from unreacted starting materials .

Advanced: What mechanisms underlie the compound’s reported anticancer activity, and how are they validated?

- Hypothesized Mechanisms:

- Validation Methods:

Advanced: How should researchers address contradictory IC₅₀ values across cell lines in pharmacological studies?

- Experimental Design:

- Data Analysis:

Advanced: What computational strategies are used to predict the compound’s reactivity and metabolic stability?

- DFT Calculations: Determine frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for chemical modifications .

- ADMET Prediction: Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and metabolic pathways (e.g., demethylation of trimethoxy groups) .

- MD Simulations: Model ligand-protein binding dynamics over 100+ ns to assess target engagement stability .

Advanced: How can structural analogs be designed to enhance solubility without compromising activity?

- Modification Strategies:

- PEGylation: Introduce polyethylene glycol chains to the piperazine nitrogen to improve aqueous solubility .

- Salt Formation: Use hydrochloride salts of the piperazine moiety.

- Prodrug Approach: Esterify the hydroxy group with succinate or phosphate for pH-dependent release .

- Evaluation:

Advanced: What analytical methods resolve discrepancies in crystallographic vs. NMR-derived structural data?

- X-Ray Crystallography: Provides definitive bond lengths/angles but requires high-purity crystals .

- Dynamic NMR: Detects conformational flexibility (e.g., piperazine ring puckering) that may explain differences in solution vs. solid-state structures .

- SC-XRD vs. PXRD: Single-crystal data are prioritized for absolute configuration, while powder XRD assesses bulk purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.